molecular formula C9H18O4 B13926572 3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL CAS No. 101563-40-0

3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL

Cat. No.: B13926572
CAS No.: 101563-40-0
M. Wt: 190.24 g/mol
InChI Key: BVIPOYHEZUXXFZ-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol is an organic compound with the molecular formula C9H18O4 It is a derivative of 1,3-dioxane, a six-membered heterocyclic compound containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol typically involves the reaction of 1,3-dioxane derivatives with appropriate reagents. One common method is the Grignard addition-acylation method, where (1,3-Dioxan-2-ylethyl)magnesium bromide is used as a key intermediate . This intermediate can be reacted with propargylic ammonium salts to yield the desired product.

Industrial Production Methods

Industrial production methods for 3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-, I-) and alkoxides (RO-) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[2-(1,3-Dioxan-2-yl)ethoxy]-1-propanol is unique due to its specific functional groups and chemical properties

Properties

CAS No.

101563-40-0

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

3-[2-(1,3-dioxan-2-yl)ethoxy]propan-1-ol

InChI

InChI=1S/C9H18O4/c10-4-1-5-11-8-3-9-12-6-2-7-13-9/h9-10H,1-8H2

InChI Key

BVIPOYHEZUXXFZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCOCCCO

Origin of Product

United States

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